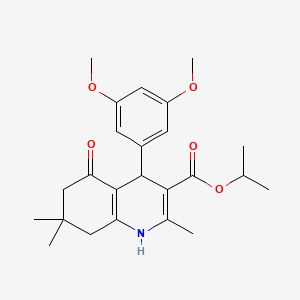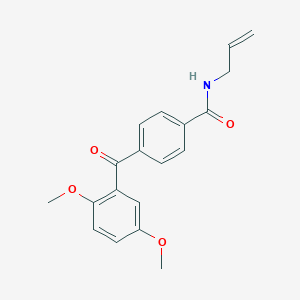![molecular formula C17H18ClNO3S B4969372 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide, also known as GW3965, is a synthetic compound that belongs to the family of liver X receptor (LXR) agonists. It was first synthesized in 2005 and has since been the subject of numerous scientific studies due to its potential therapeutic applications.
Mécanisme D'action
The LXR is a transcription factor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. When activated by ligands such as 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide, the LXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called LXR response elements (LXREs) in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription, resulting in the increased expression of genes involved in cholesterol metabolism, inflammation, and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
- Increased expression of genes involved in cholesterol metabolism, leading to reduced levels of LDL cholesterol and increased levels of HDL cholesterol.
- Improved insulin sensitivity and glucose homeostasis, leading to reduced blood glucose levels and improved glycemic control.
- Modulation of immune responses, leading to reduced inflammation and improved immune function.
- Inhibition of cancer cell growth and proliferation, leading to potential therapeutic applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide has several advantages for lab experiments, including its high potency and selectivity for the LXR, its ability to activate both LXRα and LXRβ isoforms, and its potential therapeutic applications in a variety of diseases. However, it also has some limitations, including its relatively short half-life, its potential for off-target effects, and the need for careful dose optimization to avoid toxicity.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide, including:
- Further studies on its potential therapeutic applications in a variety of diseases, including atherosclerosis, diabetes, and cancer.
- Development of more potent and selective LXR agonists based on the structure of this compound.
- Studies on the potential side effects and toxicity of this compound, particularly with regard to long-term use.
- Studies on the interaction of this compound with other drugs and their potential synergistic effects.
- Studies on the role of the LXR in other physiological processes and diseases, and the potential for LXR agonists as therapeutic agents in these contexts.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in a variety of diseases. It works by activating the LXR, a transcription factor that regulates the expression of genes involved in cholesterol metabolism, inflammation, and glucose homeostasis. While it has several advantages for lab experiments, including its high potency and selectivity for the LXR, it also has some limitations, including its relatively short half-life and potential for off-target effects. There are several potential future directions for research on this compound, including further studies on its potential therapeutic applications and the development of more potent and selective LXR agonists.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide involves a multistep process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with 2-(2-methoxyphenoxy)ethylamine. This reaction produces the intermediate compound 2-chloro-5-(2-(2-methoxyphenoxy)ethyl)nitrobenzene, which is then reduced to the corresponding amine using palladium on carbon as a catalyst. The resulting amine is then reacted with methylthioacetic acid to yield this compound.
Applications De Recherche Scientifique
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including atherosclerosis, diabetes, and cancer. It works by activating the LXR, a nuclear receptor that regulates the expression of genes involved in cholesterol metabolism, inflammation, and glucose homeostasis. By activating the LXR, this compound can reduce cholesterol levels, improve insulin sensitivity, and modulate immune responses.
Propriétés
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-21-15-5-3-4-6-16(15)22-10-9-19-17(20)13-11-12(23-2)7-8-14(13)18/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGGPNCUYDGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=C(C=CC(=C2)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969290.png)
![3-(1H-benzimidazol-2-yl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4969297.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969311.png)


![N-benzyl-1-cyclobutyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4969323.png)
![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)
![5-{4-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4969343.png)


![1-(4-bromobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4969362.png)
![N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
![1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)
